molecular formula C8H11IN2O2S B567509 tert-Butyl (5-iodothiazol-4-yl)carbamate CAS No. 1258934-68-7

tert-Butyl (5-iodothiazol-4-yl)carbamate

Cat. No.: B567509
CAS No.: 1258934-68-7
M. Wt: 326.152
InChI Key: NBJGKNFRGXTADM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-Butyl (5-iodothiazol-4-yl)carbamate, also known as this compound, is a useful research compound. Its molecular formula is C8H11IN2O2S and its molecular weight is 326.152. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

1258934-68-7

Molecular Formula

C8H11IN2O2S

Molecular Weight

326.152

IUPAC Name

tert-butyl N-(5-iodo-1,3-thiazol-4-yl)carbamate

InChI

InChI=1S/C8H11IN2O2S/c1-8(2,3)13-7(12)11-6-5(9)14-4-10-6/h4H,1-3H3,(H,11,12)

InChI Key

NBJGKNFRGXTADM-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NC1=C(SC=N1)I

Synonyms

tert-Butyl (5-iodothiazol-4-yl)carbaMate

Origin of Product

United States

Synthesis routes and methods

Procedure details

1033 mg (4.59 mmol) of N-iodosuccinimide are introduced into a solution of 800 mg (3.99 mmol) of tert-butyl N-(1,3-thiazol-4-yl)carbamate in 40 ml of dichloroethane, and the reaction mixture is heated under reflux for 2 h. After cooling, the mixture is washed twice with water and with saturated sodium thiosulfate solution. The combined organic phases are dried over sodium sulfate, evaporated in vacuo, and the residue is purified by flash chromatography on silica gel (eluent: cyclohexane/ethyl acetate 8/2 to 1/1), giving 1.19 g (3.43 mmol, 85%) of tert-butyl N-(5-iodo-1,3-thiazol-4-yl)carbamate as white crystals after crystallisation from diethyl ether; ESI-MS: m/e: 327 ([M+H]+).
Quantity
1033 mg
Type
reactant
Reaction Step One
Quantity
800 mg
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.